molecular formula C19H14Cl2FN3O2S B2794233 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 899743-96-5

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No. B2794233
CAS RN: 899743-96-5
M. Wt: 438.3
InChI Key: UCMMVXVINAGWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H14Cl2FN3O2S and its molecular weight is 438.3. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

Research has synthesized various derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds, including ones similar to the specified chemical, showed significant anti-inflammatory activity in specific assays. Among the compounds synthesized, several demonstrated notable anti-inflammatory effects (Sunder & Maleraju, 2013).

Anticancer Properties

A study involving novel Fluoro Substituted Benzo[b]pyran, closely related to the mentioned compound, explored its potential in anti-lung cancer activity. The synthesized compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, suggesting potential applications in cancer treatment (Hammam et al., 2005).

Antimicrobial Activity

Research has been conducted on similar compounds for their antimicrobial properties. For instance, studies on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide revealed significant antimicrobial activity against various bacteria and fungi, indicating the potential for the development of new antimicrobial agents (Badiger et al., 2013).

Thrombin Inhibition

Compounds such as 2-(2-Chloro-6-fluorophenyl)acetamides, which are structurally related to the specified chemical, have been studied for their potential as potent thrombin inhibitors. This research is crucial for developing new treatments for thrombotic diseases (Lee et al., 2007).

Nonlinear Optical Properties

The nonlinear optical properties of related organic crystals, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been theoretically investigated. These studies are significant for understanding the linear and nonlinear optical behavior of such crystals, with potential applications in photonic devices and optical energy applications (Castro et al., 2017).

properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O2S/c20-14-4-2-1-3-12(14)10-24-17(26)11-28-18-19(27)25(8-7-23-18)13-5-6-16(22)15(21)9-13/h1-9H,10-11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMMVXVINAGWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.